molecular formula C7H11NO2 B12451623 methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12451623
M. Wt: 141.17 g/mol
InChI Key: LITPBZMWZQGLEL-XEAPYIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework Analysis

Ring Strain and Conformational Dynamics

The bicyclo[3.1.0]hexane core imposes significant ring strain due to the fused cyclopropane and pyrrolidine rings. Strain arises from the 60° bond angles in the cyclopropane moiety and the eclipsing interactions in the six-membered transition state. Experimental studies using $$ ^1H $$ NMR and X-ray diffraction reveal two dominant conformations:

  • Chair conformation : Observed in endo-derivatives (e.g., 3-methyl-6-morpholino variants), stabilized by reduced torsional strain and favorable van der Waals interactions.
  • Boat conformation : Preferred by N-demethylated analogs, where steric repulsion between substituents destabilizes the chair form.

Table 1: Conformational Preferences in Azabicyclo[3.1.0]hexane Derivatives

Derivative Substituents Predominant Conformation Method of Determination
endo-3-methyl-6-morpholino Methyl, morpholino Chair $$ ^1H $$ NMR, X-ray
N-demethyl-endo-morpholino Morpholino Boat $$ ^1H $$ NMR

Stereochemical Configuration Verification

The absolute configuration of the (1R,5S,6R) stereoisomer is confirmed via:

Key stereoelectronic factors include weak coordination between the copper catalyst and amide moieties on cyclopropenes, which directs facial selectivity during cycloaddition.

Functional Group Characterization

Ester Moiety Reactivity

The methyl ester group at position 6 participates in nucleophilic acyl substitution and hydrolysis. Reactivity is modulated by:

  • Electron-withdrawing effects : The bicyclic framework polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack.
  • Steric hindrance : The bicyclic structure restricts access to the ester, favoring reactions with small nucleophiles (e.g., hydroxide ions).

Table 2: Ester Reactivity in Bicyclic Systems

Reaction Type Reagent/Conditions Outcome
Hydrolysis Aqueous NaOH, heat Carboxylic acid formation
Aminolysis Primary amines, DMF Amide derivatives

Azabicyclic Nitrogen Basicity

The bridgehead nitrogen exhibits reduced basicity compared to acyclic amines due to:

  • Hybridization effects : $$ sp^3 $$-hybridized nitrogen with limited lone pair availability.
  • Ring strain : Increased angle strain destabilizes the protonated form.

Table 3: Basicity Trends in Nitrogen-Containing Bicycles

Compound Class pKa (estimated) Key Factor
Acyclic amine ~10.6 Unhindered lone pair
Azabicyclo[3.1.0]hexane ~7.2 Hybridization and ring strain

The nitrogen’s weak basicity enables selective functionalization under mild conditions, avoiding undesired protonation side reactions.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3/t4-,5+,6?

InChI Key

LITPBZMWZQGLEL-XEAPYIEGSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2

Canonical SMILES

COC(=O)C1C2C1CNC2

Origin of Product

United States

Preparation Methods

Cyclopropanation-Hydrolysis Strategy

Method Overview

A dirhodium(II)-catalyzed cyclopropanation of cyclic dienes or alkenes, followed by selective hydrolysis, enables the synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane derivatives. This approach leverages the stereochemical control of rhodium catalysts to achieve high enantioselectivity.

Stepwise Procedure
  • Cyclopropanation :

    • Substrate: A tethered diene or alkene (e.g., N-tosyl-2,5-dihydropyrrole).
    • Catalyst: Dirhodium(II) tetracarboxylate (e.g., Rh₂(OAc)₄).
    • Conditions: Room temperature, inert atmosphere, molecular sieves.
    • Product: Cyclopropane intermediate with defined stereochemistry.
  • Hydrolysis :

    • Exo-Selectivity : Tandem isomerization-exo-hydrolysis using NaOH/EtOH.
    • Endo-Selectivity : Sequential hydrolysis (acidic then basic conditions) to yield endo-3-azabicyclo[3.1.0]hexane.
Key Data
Substrate Catalyst Yield (%) Diastereomeric Ratio (exo:endo) Reference
N-Tosyl-2,5-dihydropyrrole Rh₂(OAc)₄ 76 100:0 (exo)
2,5-Dihydrofuran Rh₂(OAc)₄ 72 100:0 (exo)
Cyclopentene Rh₂(OAc)₄ 58 100:0 (exo)

Hydrogenolysis of N-Benzyl Precursors

Method Overview

Hydrogenolysis of N-benzyl-protected intermediates under catalytic hydrogenation conditions removes the benzyl group, yielding the free amine and completing the bicyclic structure. This method is critical for accessing 3-azabicyclo[3.1.0]hexane scaffolds.

Procedure
  • Substrate Preparation :
    • Synthesize 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione via selective reduction of a diketone.
  • Hydrogenolysis :
    • Catalyst: Palladium-on-carbon (Pd/C).
    • Conditions: H₂ gas (1–2 atm), methanol, 25–50°C.
    • Product: 3-Azabicyclo[3.1.0]hexane with retention of stereochemistry.
Critical Parameters
Parameter Optimal Range Impact on Yield/Selectivity
Hydrogen Pressure 1.5–2 atm Higher pressures improve kinetics
Solvent Methanol, ethanol Polar solvents enhance catalyst activity
Temperature 25–50°C Elevated temps risk decomposition

Cyanation-Deprotection Route

Method Overview

This strategy involves cyanation of hydroxylated intermediates followed by deprotection to install the carboxylate group. Patented processes highlight its scalability for industrial applications.

Stepwise Synthesis
  • Substitution :

    • Substrate: (1R,5S)-2-Hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid ester.
    • Reagent: Hydroxyl compound (e.g., alkyl alcohol).
    • Product: Pyrrolidine intermediate.
  • Cyanation :

    • Reagent: Cyanide source (e.g., NaCN).
    • Conditions: Acidic medium (e.g., HCl in dioxane).
    • Product: 2-Cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate ester.
  • Deprotection :

    • Acidolysis: Remove protecting groups (e.g., tert-butyl ester) to yield the free acid.
    • Esterification: React with methanol to form the methyl ester.
Yield Optimization
Step Reagents/Conditions Yield (%)
Substitution Alkyl alcohol, THF, 20°C 85
Cyanation NaCN, HCl/dioxane, 20°C 90
Deprotection 4M HCl, methanol, reflux 80

1,3-Dipolar Cycloaddition (1,3-DC)

Method Overview

The reaction of cyclopropenes with azomethine ylides (e.g., Ruhemann’s Purple) enables the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. This method is notable for its diastereoselectivity and mild conditions.

Reaction Setup
  • Cyclopropene Synthesis :
    • Generate via Wittig reaction or other cyclopropanation methods.
  • Cycloaddition :
    • Dipole: Protonated Ruhemann’s Purple (PRP).
    • Conditions: Room temperature, CH₂Cl₂.
    • Product: Bis-spirocyclic adduct with high diastereomeric excess (de > 90%).
Substrate Scope
Cyclopropene Substituent Yield (%) Diastereomeric Excess (%)
Phenyl 65 95
Bromophenyl 70 92
Morpholine-carbonyl 58 88

Photochemical Decomposition

Method Overview

Photochemical decomposition of CHF₂-substituted precursors generates reactive intermediates that cyclize to form 3-azabicyclo[3.1.0]hexanes. This method is less common but offers access to fluorinated derivatives.

Key Steps
  • Precursor Synthesis :
    • Introduce CHF₂ groups via nucleophilic substitution.
  • Photolysis :
    • Light source: UV (e.g., 254 nm).
    • Conditions: Inert atmosphere, low temperature.
    • Product: CHF₂-substituted 3-azabicyclo[3.1.0]hexane.
Mechanistic Insights
  • Radical Recombination : Photodenitrogenation of pyrazoline intermediates generates a 1,3-biradical, which recombines to form the bicyclic structure.

Industrial-Scale Production

Process Optimization

For large-scale synthesis, continuous flow reactors and automated purification systems are employed. Key optimizations include:

  • Catalyst Recycling : Rhodium catalysts reused across multiple cycles.
  • Chromatography-Free Workups : Direct distillation or recrystallization to reduce costs.

Stereochemical Control

Critical Factors

  • Catalyst Chirality : Rhodium complexes with chiral ligands dictate exo/endo selectivity.
  • Substrate Geometry : Tether length and substituent size influence cyclopropanation stereochemistry.
  • Solvent Polarity : Polar solvents stabilize intermediates, enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 g/mol .

IUPAC Name: methyl (1R,5 S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
SMILES: COC(=O)C1[C@H]2[C@@H]1CNC2
InChI: InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3/t4-,5+,6?
InChIKey: LITPBZMWZQGLEL-XEAPYIEGSA-N

Scientific Research Applications

This compound hydrochloride is a valuable building block that is widely used in chemical synthesis for creating complex molecules . Due to its unique structure and properties, it serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . Its bicyclic nature and chirality make it a valuable scaffold for designing molecules with specific biological activities .

In chemical synthesis, this compound can participate in a range of reactions including esterification, hydrolysis, and substitution reactions to introduce functional groups at specific positions along the bicyclic ring system . The presence of the carboxylic acid and methyl ester functionalities allows for further derivatization, enabling the synthesis of diverse molecular structures with tailored properties .

Mechanism of Action

The mechanism of action of methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ester Derivatives

  • Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

    • Structural Difference: Ethyl ester instead of methyl.
    • Properties: Higher molecular weight (191.66 g/mol vs. 177.63 g/mol for the methyl ester hydrochloride) and increased lipophilicity due to the ethyl group.
    • Applications: Used as a precursor in the synthesis of mutant isocitrate dehydrogenase (IDH) inhibitors .
    • Synthesis: Prepared via sequential halogen displacement and reduction, achieving 93% yield in key steps .
  • Methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

    • Stereochemical Difference: Configuration at the 6-position (S vs. R in the target compound).
    • Impact: Altered spatial orientation may affect binding to biological targets.
    • Purity: 97% (CAS 1024038-72-9) .

Amide Derivatives

  • Mazisotine [(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide]
    • Structural Difference: Carboxamide replaces the methyl ester.
    • Applications: Acts as a somatostatin receptor agonist, demonstrating the scaffold’s adaptability for receptor targeting .
    • Advantage: Improved metabolic stability compared to esters due to the amide bond .

Hydroxymethyl and tert-Butyl Derivatives

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Structural Difference: Hydroxymethyl group instead of ester. Properties: Increased hydrophilicity, making it suitable for polar interactions in drug design .
  • tert-Butyl (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

    • Structural Difference: Bulky tert-butyl groups enhance steric hindrance and lipophilicity.
    • Applications: Used as a protected intermediate in multi-step syntheses .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Applications Reference
Methyl (1R,5S,6R)-ester hydrochloride C₇H₁₂ClNO₂ 177.63 97% Intermediate for inhibitors
Ethyl (1R,5S,6R)-ester hydrochloride C₈H₁₄ClNO₂ 191.66 97% IDH inhibitor synthesis
Mazisotine C₁₈H₂₆N₄O₂ 330.43 N/A Somatostatin receptor agonist
tert-Butyl derivative (BP 1176) C₁₅H₂₅NO₄ 283.37 N/A Synthetic intermediate

Biological Activity

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1024038-72-9

1. Antinociceptive Effects

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant antinociceptive properties. Studies have shown that these compounds can act as opioid receptor antagonists, effectively modulating pain responses without the addictive potential associated with traditional opioids. The mechanism involves interaction with mu-opioid receptors, providing a promising avenue for pain management therapies .

2. Histone Deacetylase Inhibition

This compound has also been identified as a histone deacetylase (HDAC) inhibitor. HDACs play critical roles in regulating gene expression through chromatin remodeling. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and is a potential strategy for cancer therapy .

3. Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis has been highlighted in various in vitro studies .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of azomethine ylides and cyclopropene dipolarophiles through 1,3-dipolar cycloaddition reactions . This method not only facilitates the formation of the bicyclic structure but also allows for further functionalization to enhance biological activity.

Table 1: Comparison of Biological Activities

Activity TypeMechanismReferences
AntinociceptiveOpioid receptor antagonism
Histone deacetylase inhibitionGene expression modulation
NeuroprotectiveNeurotransmitter modulation

Case Study 1: Antinociceptive Mechanism

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced pain responses in animal models when administered in varying doses. The results indicated a dose-dependent relationship with maximum efficacy observed at intermediate doses .

Case Study 2: HDAC Inhibition

In vitro assays revealed that this compound inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent reactivation of silenced genes associated with tumor suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.